molecular formula C24H19FN2O2S B2901893 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole CAS No. 851807-29-9

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2901893
CAS No.: 851807-29-9
M. Wt: 418.49
InChI Key: VGXZLDTWZYLHHL-UHFFFAOYSA-N
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Description

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a methanesulfanyl group, and a xanthenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the fluorophenyl and xanthenyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The final step usually involves the coupling of the intermediates under controlled temperature and pressure conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and solvents like acetonitrile or tetrahydrofuran. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole is studied for its potential interactions with proteins and enzymes. It may serve as a probe for investigating biochemical processes.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the methanesulfanyl group can modulate the compound’s reactivity. These interactions can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole apart is its combination of fluorophenyl, methanesulfanyl, and xanthenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O2S/c25-19-10-4-1-7-16(19)15-30-24-26-13-14-27(24)23(28)22-17-8-2-5-11-20(17)29-21-12-6-3-9-18(21)22/h1-12,22H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXZLDTWZYLHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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